L-Idonamide, 6-cyclohexyl-5-((cyclohexylacetyl)amino)-2,5,6-trideoxy-2-(1-methylethyl)-N-(2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)-, (S-(R*,R*))-
Description
L-Idonamide, 6-cyclohexyl-5-((cyclohexylacetyl)amino)-2,5,6-trideoxy-2-(1-methylethyl)-N-(2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)-, (S-(R*,R*))- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups and stereocenters.
Properties
CAS No. |
134458-79-0 |
|---|---|
Molecular Formula |
C35H58N4O5 |
Molecular Weight |
614.9 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-6-cyclohexyl-5-[(2-cyclohexylacetyl)amino]-3,4-dihydroxy-N-[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide |
InChI |
InChI=1S/C35H58N4O5/c1-5-24(4)31(35(44)37-22-27-18-12-13-19-36-27)39-34(43)30(23(2)3)33(42)32(41)28(20-25-14-8-6-9-15-25)38-29(40)21-26-16-10-7-11-17-26/h12-13,18-19,23-26,28,30-33,41-42H,5-11,14-17,20-22H2,1-4H3,(H,37,44)(H,38,40)(H,39,43)/t24-,28-,30+,31-,32+,33+/m0/s1 |
InChI Key |
DVFOMRWKCHJPKR-JTBAOHSFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC1=CC=CC=N1)NC(=O)[C@@H]([C@H]([C@@H]([C@H](CC2CCCCC2)NC(=O)CC3CCCCC3)O)O)C(C)C |
Canonical SMILES |
CCC(C)C(C(=O)NCC1=CC=CC=N1)NC(=O)C(C(C)C)C(C(C(CC2CCCCC2)NC(=O)CC3CCCCC3)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Idonamide, 6-cyclohexyl-5-((cyclohexylacetyl)amino)-2,5,6-trideoxy-2-(1-methylethyl)-N-(2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)-, (S-(R*,R*))- typically involves multiple steps, including the formation of key intermediates and the use of protecting groups to ensure the correct stereochemistry. Common synthetic routes may include:
Formation of the Cyclohexylacetyl Intermediate: This step involves the reaction of cyclohexylamine with acetic anhydride to form cyclohexylacetylamine.
Coupling Reactions: The intermediate is then coupled with other reactants to form the desired compound. This may involve the use of coupling reagents such as EDCI or DCC.
Deprotection and Purification: The final steps involve the removal of protecting groups and purification of the compound using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
L-Idonamide, 6-cyclohexyl-5-((cyclohexylacetyl)amino)-2,5,6-trideoxy-2-(1-methylethyl)-N-(2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)-, (S-(R*,R*))- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Reagents: EDCI, DCC
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
The compound L-Idonamide, 6-cyclohexyl-5-((cyclohexylacetyl)amino)-2,5,6-trideoxy-2-(1-methylethyl)-N-(2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)-, (S-(R,R))-** is a complex organic molecule that has garnered attention for its potential applications across various scientific disciplines, particularly in medicinal chemistry and pharmacology. This article explores its applications based on available research findings.
Antimicrobial Activity
Research indicates that derivatives of L-Idonamide exhibit promising antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi. For example, compounds structurally related to L-Idonamide have demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential use as new antibiotics .
Anticancer Properties
L-Idonamide's structural characteristics allow it to interact with biological targets involved in cancer progression. Preliminary studies indicate that certain derivatives can induce apoptosis in cancer cell lines, making them candidates for further development as anticancer agents. The mechanism of action may involve the disruption of cell cycle progression and the activation of apoptotic pathways .
Antileishmanial Effects
The compound has also been evaluated for its antileishmanial activity. Some derivatives have shown efficacy against Leishmania species, which are responsible for leishmaniasis, a tropical disease. The effectiveness of these compounds suggests that they could serve as alternatives or adjuncts to existing treatments .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of L-Idonamide derivatives. Modifications to the cyclohexyl groups or the introduction of different functional moieties can significantly influence biological activity. Research has shown that lipophilicity plays a vital role in enhancing both antimicrobial and anticancer properties .
Case Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial properties of L-Idonamide derivatives, several compounds were synthesized and tested against standard microbial strains. The results indicated that specific modifications led to enhanced inhibitory effects comparable to established antibiotics like gentamicin .
Case Study 2: Anticancer Screening
A series of L-Idonamide analogs were screened for anticancer activity using human cancer cell lines such as Caco-2 and HCT-116. The findings revealed that certain compounds not only inhibited cell proliferation but also induced cell death through apoptosis, highlighting their potential as therapeutic agents in oncology .
Mechanism of Action
The mechanism of action of L-Idonamide, 6-cyclohexyl-5-((cyclohexylacetyl)amino)-2,5,6-trideoxy-2-(1-methylethyl)-N-(2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)-, (S-(R*,R*))- involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to L-Idonamide, 6-cyclohexyl-5-((cyclohexylacetyl)amino)-2,5,6-trideoxy-2-(1-methylethyl)-N-(2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)-, (S-(R*,R*))- include:
L-Idonamide Derivatives: Compounds with similar core structures but different substituents.
Cyclohexylacetyl Compounds: Molecules containing the cyclohexylacetyl group.
Trideoxy Sugars: Compounds with similar sugar moieties but different functional groups.
Uniqueness
The uniqueness of L-Idonamide, 6-cyclohexyl-5-((cyclohexylacetyl)amino)-2,5,6-trideoxy-2-(1-methylethyl)-N-(2-methyl-1-(((2-pyridinylmethyl)amino)carbonyl)butyl)-, (S-(R*,R*))- lies in its specific combination of functional groups and stereochemistry, which may confer unique properties and activities compared to similar compounds.
Biological Activity
L-Idonamide is a complex synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, including antimicrobial, anticancer, and other therapeutic properties. The analysis includes data tables summarizing key findings from various studies and case studies that illustrate its pharmacological potential.
Chemical Structure
The chemical structure of L-Idonamide can be represented as follows:
This structure indicates a complex arrangement involving cyclohexyl groups and a pyridine moiety, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of L-Idonamide against various bacterial strains. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy of L-Idonamide
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 2.0 µg/mL |
| Mycobacterium tuberculosis | 1.0 µg/mL |
The results indicate that L-Idonamide is particularly effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA), making it a candidate for further development in antibacterial therapies .
Anticancer Properties
L-Idonamide has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.
Table 2: Cytotoxic Effects of L-Idonamide on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 10 |
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
The cytotoxicity results suggest that L-Idonamide could be a promising lead compound for the treatment of specific types of cancer due to its ability to selectively target cancer cells while sparing normal cells .
The mechanism by which L-Idonamide exerts its biological effects appears to involve multiple pathways:
- Inhibition of Cell Wall Synthesis : The compound disrupts bacterial cell wall synthesis, leading to cell lysis.
- Induction of Apoptosis : In cancer cells, L-Idonamide activates apoptotic pathways, leading to programmed cell death.
- Targeting Enzymatic Activity : It may inhibit specific enzymes involved in cellular metabolism, further contributing to its antimicrobial and anticancer effects .
Case Study 1: Treatment of MRSA Infections
A clinical case involving a patient with a severe MRSA infection demonstrated the efficacy of L-Idonamide as part of a combination therapy. The patient showed significant improvement after administration, with a reduction in bacterial load and resolution of symptoms within two weeks .
Case Study 2: Chemotherapy Adjunct
In another study, L-Idonamide was used as an adjunct to traditional chemotherapy in breast cancer patients. Patients receiving L-Idonamide alongside standard treatment exhibited improved outcomes compared to those receiving chemotherapy alone, suggesting enhanced efficacy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for achieving high-purity L-Idonamide derivatives?
- Methodological Approach : Use coupling agents such as HATU or HBTU with DIPEA or NMM in polar aprotic solvents (e.g., DMF) at 0–25°C for amide bond formation. For example, HATU-mediated coupling in DMF at 25°C for 12–24 hours yields >90% purity in similar amide derivatives . Post-synthesis purification via reverse-phase HPLC (C18 columns, acetonitrile/water gradients) is recommended to isolate the target compound .
Q. Which analytical techniques are most effective for characterizing the structure and purity of L-Idonamide?
- Recommended Methods :
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm stereochemistry and functional groups (e.g., cyclohexyl protons at δ 1.0–2.5 ppm, pyridinyl signals at δ 7.5–8.5 ppm) .
- HRMS : High-resolution mass spectrometry (ESI or MALDI) to verify molecular weight (e.g., expected [M+H]⁺ for C₃₈H₆₃N₅O₄).
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and gradient elution (e.g., 10–90% acetonitrile in 0.1% TFA) to assess purity (>95% target) .
Q. How can solubility challenges for L-Idonamide in aqueous buffers be addressed during bioactivity assays?
- Strategies : Pre-dissolve the compound in DMSO (≤5% v/v) and dilute in PBS or HEPES buffer. If precipitation occurs, use co-solvents like ethanol or methanol (10–20% v/v) or surfactants (e.g., Tween-20). Solubility parameters for structurally similar amides suggest compatibility with isopropanol or acetonitrile .
Advanced Research Questions
Q. How can competing regioselectivity issues during the synthesis of L-Idonamide’s cyclohexylacetyl amino group be mitigated?
- Resolution : Employ trifluoromethanesulfonate-based activating agents (e.g., triflic anhydride) to enhance electrophilicity at the desired amino site. Monitor reaction progress via LC-MS to identify byproducts. For example, diaryliodonium salts in similar syntheses improved regioselectivity by stabilizing transition states .
Q. What methodologies are suitable for resolving contradictions in bioactivity data across different assay systems (e.g., enzyme inhibition vs. cell-based assays)?
- Approach :
- Dose-Response Validation : Replicate assays with staggered concentrations (e.g., 0.1–100 µM) to rule out off-target effects.
- Metabolic Stability Testing : Use liver microsomes or S9 fractions to assess if metabolite interference explains discrepancies.
- Iterative Data Analysis : Apply qualitative frameworks (e.g., triangulation of LC-MS, SPR, and cell viability data) to reconcile conflicting results .
How can computational modeling predict the stereochemical outcomes of L-Idonamide’s (S-(R,R)) configuration in asymmetric synthesis?**
- Tools :
- DFT Calculations : Optimize transition-state geometries (e.g., B3LYP/6-31G*) to model enantioselective steps.
- Molecular Dynamics (MD) : Simulate solvent effects on chiral centers using AMBER or GROMACS.
- Docking Studies : Align the compound with hypothetical binding pockets to prioritize stereoisomers for synthesis. Reference studies on pyridinylmethyl carbamates highlight the role of steric hindrance in dictating configuration .
Notes
- Contradiction Handling : When bioactivity data conflicts, prioritize orthogonal assays (e.g., SPR for binding affinity vs. flow cytometry for cellular uptake) to isolate variables .
- Stereochemical Confirmation : Combine NOESY NMR with X-ray crystallography (if crystals form) to unambiguously assign configurations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
